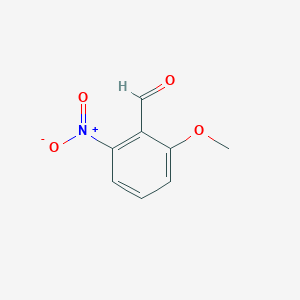

2-Methoxy-6-nitrobenzaldehyde

説明

Synthesis Analysis

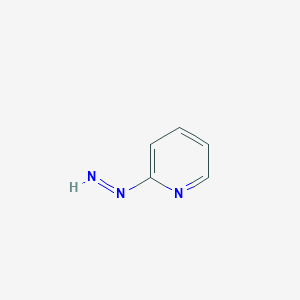

The synthesis of 2-Methoxy-6-nitrobenzaldehyde and related compounds often involves reactions between nitrobenzaldehydes and various reagents. For example, the synthesis of N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was achieved by reacting equimolar quantities of 2-methoxybenzaldehyde and 2-nitrobenzohydrazide in methanol, showcasing a method that could potentially be adapted for the synthesis of 2-Methoxy-6-nitrobenzaldehyde (Ge Xiao & Chao Wei, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Methoxy-6-nitrobenzaldehyde reveals significant details about their geometry and conformation. For instance, the crystal structure of 2-methoxybenzaldehyde has been determined using X-ray diffraction, highlighting its crystallization in the tetragonal system and providing insights into its molecular geometry (S. Nagaraju et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-Methoxy-6-nitrobenzaldehyde derivatives have been extensively studied. For example, the reactions of o-nitrobenzaldehydes with bases result in the cleavage of the aldehyde to a substituted benzene, indicating a potential reaction pathway that could be explored for 2-Methoxy-6-nitrobenzaldehyde (E. J. Forbes & M. Gregory, 1968).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-Methoxy-6-nitrobenzaldehyde, such as crystal structure and melting points, provide a foundation for understanding its physical characteristics. Studies on similar compounds have shown diverse crystalline structures and thermal behaviors, which are crucial for determining the conditions under which 2-Methoxy-6-nitrobenzaldehyde can be manipulated in a laboratory setting.

Chemical Properties Analysis

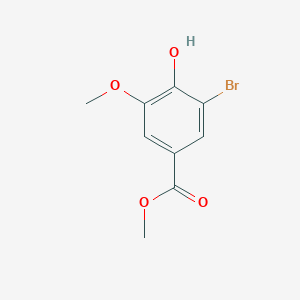

The chemical properties of 2-Methoxy-6-nitrobenzaldehyde, including reactivity and stability, can be inferred from studies on related compounds. For instance, the spectroscopic analysis of 5-bromo-2-methoxybenzaldehyde offers insights into its vibrational spectra and electronic properties, which are important for understanding the reactivity of 2-Methoxy-6-nitrobenzaldehyde (V. Balachandran, G. Santhi, & V. Karpagam, 2013).

科学的研究の応用

Photochemistry : Substituted 2-nitrobenzaldehydes, like 2-Methoxy-6-nitrobenzaldehyde, are used as photoactivatable caged proton compounds. These compounds undergo rapid aci-nitro decay within nanoseconds of photoexcitation. Electron-donating methoxy substituents in these compounds reduce deprotonation yields and accelerate decay rates, indicating their potential in photochemical studies (Abbruzzetti et al., 2003).

Actinometry : 2-Nitrobenzaldehyde, a related compound, serves as a reliable actinometer for both solution and ice photochemistry. It has a recommended quantum yield of 0.41 for both solutions and water ice, making it significant in photophysical studies (Galbavy et al., 2010).

Chemical Reactions : O-nitrobenzaldehydes react with hydroxide and methoxide ions to produce substituted benzene and formic acid or methyl formate. These reactions involve hemi-acetal ion intermediates, indicating their importance in organic synthesis (Forbes & Gregory, 1968).

Antibacterial Activity : Derivatives of 2-Methoxy-6-nitrobenzaldehyde, such as 10-methoxy-4,8-dinitro-6H-benzothieno[2,3-c]chromen-6-one, have shown promising antibacterial activity against various bacteria including S. aureus and E. coli. This highlights their potential in developing new antibacterial agents (Havaldar et al., 2004).

Catechol-O-Methyltransferase Inhibitors : Dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes are potent inhibitors of catechol-O-methyltransferase. The ortho-position of the nitro group is crucial for their activity, indicating their medicinal chemistry applications (Pérez et al., 1992).

Green Synthesis : Novel green technology for synthesizing p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts in a methanol-NaOH medium has been developed. This method reduces environmental pollution and energy consumption compared to conventional methods (Yuanbin, 2004).

Synthesis of Benzyl Alcohols : The substitution of methoxy groups on compounds like 2-Methoxy-6-nitrobenzaldehyde can influence the reactivity of acetophenone, affecting the yield of synthesized compounds (Putri et al., 2019).

特性

IUPAC Name |

2-methoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCOCZQZPQKVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542339 | |

| Record name | 2-Methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-nitrobenzaldehyde | |

CAS RN |

19689-88-4 | |

| Record name | 2-Methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

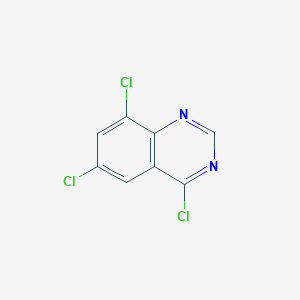

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

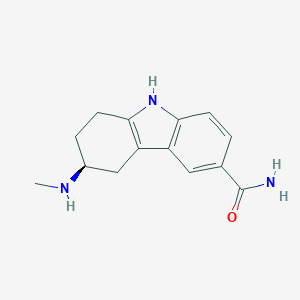

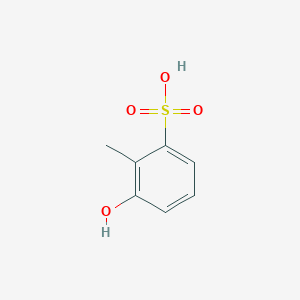

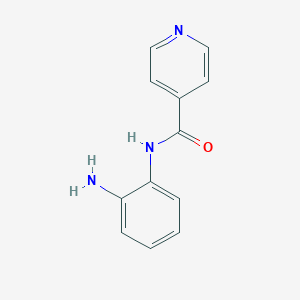

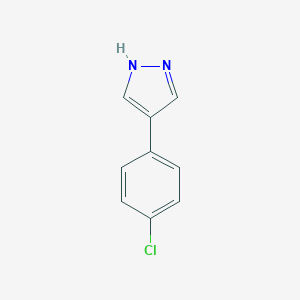

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)